3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide
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Overview
Description
3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide is a complex organic compound that features a combination of aromatic rings, piperazine, and sulfonyl groups
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacteria, leading to inhibitory effects. The specific interaction between the compound and its target is still under investigation.
Biochemical Pathways
The compound is part of a series of novel derivatives designed to have anti-tubercular activity These derivatives are believed to affect the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to their inhibitory effects
Result of Action
The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Ra This suggests that the compound’s action results in the inhibition of the bacteria’s growth or activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of pyrazine with piperazine to form the pyrazin-2-ylpiperazine intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
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Sulfonylation: : The pyrazin-2-ylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step is typically performed under basic conditions using a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
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Amidation: : The final step involves the coupling of the sulfonylated intermediate with 3-phenylpropanoic acid to form the desired amide. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like DCM.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings and the piperazine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in CCl₄ for bromination; HNO₃ in H₂SO₄ for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer. Its structure allows for interactions with various biological targets, making it a candidate for drug development .
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Biological Studies: : The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
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Chemical Biology: : It serves as a probe to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- **3
N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide: Similar structure but lacks the sulfonyl group, which may affect its binding affinity and specificity.
Properties
IUPAC Name |
3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-23(11-6-19-4-2-1-3-5-19)26-20-7-9-21(10-8-20)32(30,31)28-16-14-27(15-17-28)22-18-24-12-13-25-22/h1-5,7-10,12-13,18H,6,11,14-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUSEYCVIIMNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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